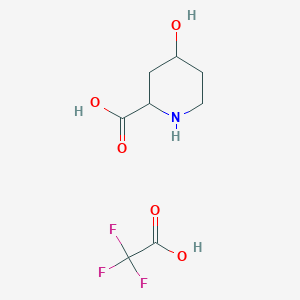
4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid: is a compound that combines the structural features of piperidine and trifluoroacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypiperidine-2-carboxylic acid typically involves the hydroxylation of piperidine-2-carboxylic acid. This can be achieved through various methods, including catalytic hydrogenation and oxidation reactions. The addition of 2,2,2-trifluoroacetic acid can be performed through esterification or direct acid-base reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in 4-hydroxypiperidine-2-carboxylic acid can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: 4-Hydroxypiperidine-2-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as enzyme inhibitors or activators.
Medicine: The compound’s derivatives have potential therapeutic applications, including as anti-inflammatory agents, antibiotics, and anticancer drugs. Its ability to interact with biological targets makes it a valuable scaffold for drug design.
Industry: In the industrial sector, 4-hydroxypiperidine-2-carboxylic acid is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
4-Hydroxypyridine-2-carboxylic acid: Similar in structure but lacks the piperidine ring.
Piperidine-2-carboxylic acid: Lacks the hydroxyl group and trifluoroacetic acid moiety.
2,2,2-Trifluoroacetic acid: Contains the trifluoroacetic acid moiety but lacks the piperidine and hydroxyl groups.
Uniqueness: 4-Hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is unique due to the combination of the piperidine ring, hydroxyl group, and trifluoroacetic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H12F3NO5 |
|---|---|
Poids moléculaire |
259.18 g/mol |
Nom IUPAC |
4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO3.C2HF3O2/c8-4-1-2-7-5(3-4)6(9)10;3-2(4,5)1(6)7/h4-5,7-8H,1-3H2,(H,9,10);(H,6,7) |
Clé InChI |
TWRZEPFMUZJIIS-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(CC1O)C(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13661191.png)
![7-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13661192.png)
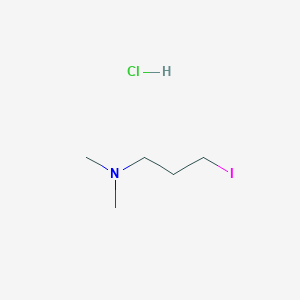


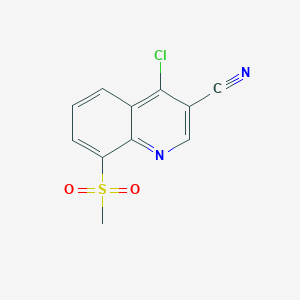
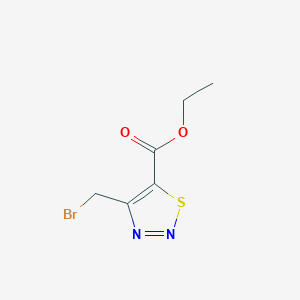
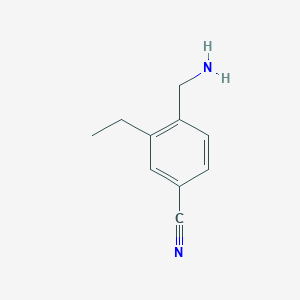
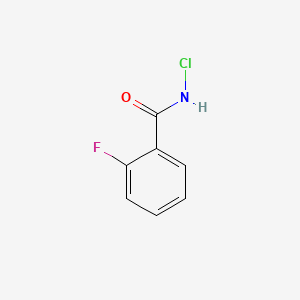

![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)


